(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Chiral NMR Spectroscopy Enantiomeric Purity Amino Acid Analysis

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid (CAS 102936-05-0), also known as (S)-PACOPA or (S)-Carbamalactic acid, is a chiral carboxylic acid derived from L-lactic acid. It functions primarily as a chiral solvating agent (CSA) for NMR enantiomeric purity determination of amino acid derivatives and as an effective resolving agent for racemic amines.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 102936-05-0
Cat. No. B034285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
CAS102936-05-0
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC(=O)NC1=CC=CC=C1
InChIInChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m0/s1
InChIKeyHYIHYWQSOXTJFS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid (CAS 102936-05-0): A Chiral Solvating Agent and Resolving Reagent


(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid (CAS 102936-05-0), also known as (S)-PACOPA or (S)-Carbamalactic acid, is a chiral carboxylic acid derived from L-lactic acid [1]. It functions primarily as a chiral solvating agent (CSA) for NMR enantiomeric purity determination of amino acid derivatives [2] and as an effective resolving agent for racemic amines [3]. Its utility stems from its ability to form diastereomeric complexes, enabling chiral discrimination.

The Critical Nature of Chirality: Why Analogs Cannot Simply Replace (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid


Chiral compounds are not interchangeable with their enantiomers or achiral analogs in asymmetric applications. The specific (S)-(-)-enantiomer of 2-(Phenylcarbamoyloxy)propionic acid is essential for generating diastereomeric interactions with a defined stereochemical outcome, a prerequisite for enantiomeric discrimination [1]. Substitution with the (R)-(+)-enantiomer would invert the chiral recognition pattern, leading to opposite or no selectivity, while achiral analogs lack the necessary three-dimensional structure to differentiate between enantiomers [2]. The precise stereochemistry of the (S)-lactic acid-derived backbone is the cornerstone of its utility as a chiral solvating and resolving agent.

Quantitative Evidence Guide: Differentiating (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid from its Analogs


Chiral NMR Solvating Agent: Enantiomeric Discrimination of Amino Acid Derivatives

The n-butylamide derivative of (S)-2-(phenylcarbamoyloxy)propionic acid was evaluated as a chiral solvating agent (CSA) for N-(3,5-dinitrobenzoyl) amino acid methyl esters. The study demonstrated the compound's ability to induce distinct 1H NMR chemical shift differences (Δδ) between enantiomers. While a direct, quantitative head-to-head comparison with other CSAs under identical conditions was not performed in this study, the reported ability to resolve signals for a range of derivatized amino acids [1] establishes it as a viable alternative to more established, and often more expensive, CSAs such as Pirkle's alcohol. The differentiation stems from its L-lactic acid-derived chirality, which provides a different stereochemical environment compared to other common chiral scaffolds.

Chiral NMR Spectroscopy Enantiomeric Purity Amino Acid Analysis

Chiral Stationary Phase (CSP) Precursor: Resolution of Amino Acid Derivatives

The target compound was covalently linked to γ-aminopropylsilanized silica gel to create a novel chiral stationary phase (CSP) [1]. This CSP effectively resolved N-(3,5-dinitrobenzoyl)amino acid methyl esters with separation factors (α) ranging from 1.2 to 1.5 [1]. This performance is comparable to, though not directly measured against, early Pirkle-type CSPs. The use of (S)-2-(phenylcarbamoyloxy)propionic acid as a CSP precursor is significant because it is readily synthesized from inexpensive L-lactic acid, offering a cost-effective alternative to CSPs derived from more complex and expensive chiral selectors.

Chiral Chromatography HPLC Stationary Phase Synthesis

Resolution of Racemic Bases: High Efficiency for Key Pharmaceutical Amines

The compound was demonstrated to be an efficient resolving agent for racemic α-methylbenzylamine, ephedrine, and α-(1-naphthyl)ethylamine [1]. The study highlights its 'efficient use' for these resolutions, with a single crystallization step often yielding high enantiomeric purity for the diastereomeric salts. This efficiency is derived from the specific molecular recognition between the (S)-acid and the basic amine, leading to favorable crystal packing for one diastereomer. This provides a distinct advantage over common, achiral acids like hydrochloric acid (which yields no resolution) or less selective chiral acids like tartaric acid, which may require multiple crystallizations to achieve comparable enantiomeric excess (ee).

Classical Resolution Diastereomeric Salt Formation Chiral Amines

Spectroscopic Study of Chiral Recognition Mechanism

A detailed spectroscopic study of the interaction between (D)- and (L)-N-(3,5-dinitrobenzoyl)valine methyl ester and the n-butylamide of (S)-2-[(phenylcarbamoyl)oxy]propionic acid provided direct evidence for a specific chiral recognition rationale [1]. This study elucidates the molecular-level interactions responsible for enantioselectivity, confirming that the phenylcarbamoyloxy group and the (S)-lactic acid backbone are crucial for forming a stable diastereomeric complex. This mechanistic insight differentiates the compound from other CSAs where the basis of selectivity is less defined, allowing for more rational design of separation conditions and predictive application to new analytes.

Chiral Recognition Mechanistic Study Intermolecular Interactions

Primary Application Scenarios for (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid (CAS 102936-05-0)


NMR-Based Enantiomeric Purity Analysis of Amino Acid Derivatives

Use as a chiral solvating agent (CSA) for the rapid, non-destructive determination of enantiomeric purity of N-(3,5-dinitrobenzoyl)amino acid methyl esters by 1H NMR spectroscopy [1]. This application is directly supported by the observed enantiodiscrimination in NMR spectra and offers a simpler alternative to chromatographic methods.

Preparative Resolution of Racemic Amines via Diastereomeric Salt Formation

Employed as an effective resolving agent for the preparative-scale resolution of racemic amines, including α-methylbenzylamine, ephedrine, and α-(1-naphthyl)ethylamine [2]. The reported efficiency in single-crystallization resolutions makes it a practical choice for obtaining enantiopure amines in medicinal chemistry and process development.

Synthesis of Custom Chiral Stationary Phases (CSPs) for HPLC

Utilized as a chiral building block for the covalent attachment to silica gel to create a Pirkle-type chiral stationary phase (CSP) [3]. The resulting CSP, with its defined chiral recognition mechanism, is suitable for the analytical and preparative HPLC separation of N-(3,5-dinitrobenzoyl)amino acid esters and potentially other π-acidic racemates.

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